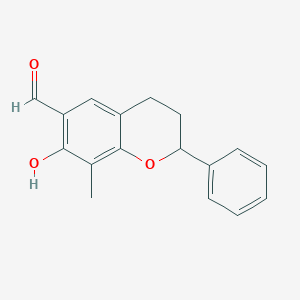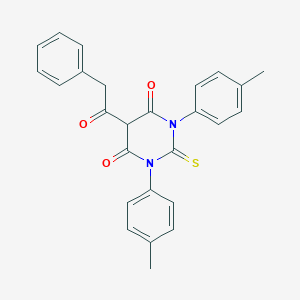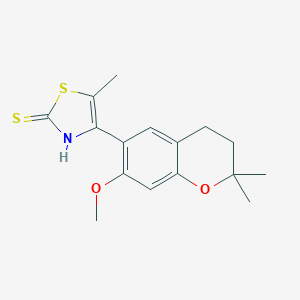![molecular formula C19H14ClN5O2 B284039 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein kinases by binding to their ATP-binding sites. The compound forms hydrogen bonds and hydrophobic interactions with the kinase residues, thereby preventing the phosphorylation of downstream substrates. The inhibition of protein kinases leads to the modulation of various cellular processes, such as cell cycle progression, apoptosis, and differentiation, which can be exploited for therapeutic purposes.
Biochemical and physiological effects:
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and metastasis of tumors, and reduce inflammation and oxidative stress in animal models of inflammatory diseases. The compound has also been shown to enhance the differentiation and neurite outgrowth of neuronal cells, suggesting its potential applications in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potent inhibitory activity against several protein kinases, its ability to modulate various cellular processes, and its potential applications in drug development. However, the limitations of using this compound in lab experiments include its relatively low solubility and stability, its potential toxicity and off-target effects, and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Future Directions
The future directions of research on 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include the optimization of its synthesis method and pharmacological properties, the identification of its molecular targets and downstream effectors, the elucidation of its mechanism of action in different cellular contexts, and the evaluation of its efficacy and safety in preclinical and clinical studies. The compound has the potential to be developed into a novel therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 3-chloroaniline, 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, and 4-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK3β), and Aurora kinase A (AURKA). These kinases are involved in various cellular processes, such as cell cycle regulation, apoptosis, and differentiation, and their dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
Molecular Formula |
C19H14ClN5O2 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H14ClN5O2/c20-12-2-1-3-14(8-12)25-19-15(10-23-25)18(21-11-22-19)24-13-4-5-16-17(9-13)27-7-6-26-16/h1-5,8-11H,6-7H2,(H,21,22,24) |
InChI Key |
GWWSADPQZRNDLW-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)


![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)
